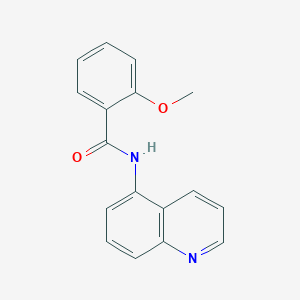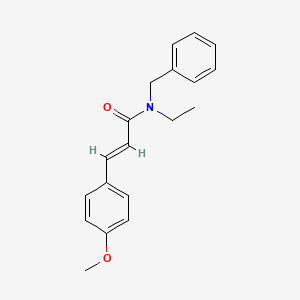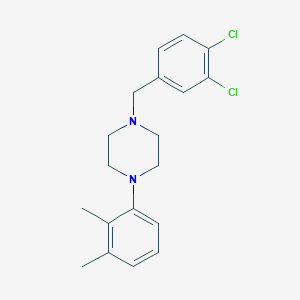
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol, also known as BODT, is a chemical compound that has shown promising results in scientific research. This molecule contains both a benzene ring and an oxadiazole ring, making it a potentially useful compound in a variety of applications. In
Mécanisme D'action
The mechanism of action of 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol is not fully understood, but it is believed to work by inhibiting specific enzymes or pathways in the body. For example, one study found that 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol inhibited the activity of an enzyme called COX-2, which is involved in inflammation. Another study found that 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol inhibited the activity of an enzyme called AKT, which is involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce the production of inflammatory cytokines in cells, suggesting that it may have anti-inflammatory effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol. For example, further studies could be done to explore its potential as a cancer treatment or anti-inflammatory agent. Additionally, studies could be done to better understand its mechanism of action and to identify specific enzymes or pathways that it targets. Finally, studies could be done to explore its potential use in other scientific research applications, such as drug delivery or materials science.
Méthodes De Synthèse
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol can be synthesized using a variety of methods, including the reaction of 3-benzyl-1,2,4-oxadiazole-5-thiol with 2-bromo-1-phenylethanone in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-mercaptobenzoic acid with 3-chloro-1,2,4-oxadiazole in the presence of a base such as sodium hydride.
Applications De Recherche Scientifique
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol has been studied for its potential use in a variety of scientific research applications. One study found that 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol was effective in inhibiting the growth of breast cancer cells in vitro, suggesting that it may have potential as a cancer treatment. Another study found that 2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol was effective in reducing inflammation in mice with colitis, suggesting that it may have potential as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(3-benzyl-1,2,4-oxadiazol-5-yl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c19-13-9-5-4-8-12(13)15-16-14(17-18-15)10-11-6-2-1-3-7-11/h1-9,19H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRJQPWYQQXHIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=CC=C3S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Benzyl-1,2,4-oxadiazol-5-yl)benzenethiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
![N-(4-{[3-(2-furyl)acryloyl]amino}phenyl)-2-furamide](/img/structure/B5741066.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(4-ethoxyphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5741080.png)


![5-[(phenylacetyl)amino]-2-(1-piperidinyl)benzamide](/img/structure/B5741091.png)
![4-{[(3-bromophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B5741099.png)
![4-[(4-bromophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5741104.png)
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5741109.png)

![5,7-diphenyltetrazolo[1,5-a]pyrimidine](/img/structure/B5741125.png)

